A Comprehensive Technical Guide to Methyl 3-bromo-4-ethoxybenzoate: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to Methyl 3-bromo-4-ethoxybenzoate: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth overview of Methyl 3-bromo-4-ethoxybenzoate, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. We will explore its physicochemical properties, discuss a detailed and optimized synthetic protocol, and highlight its utility as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound.
Introduction and Physicochemical Properties
Methyl 3-bromo-4-ethoxybenzoate is a substituted aromatic compound that serves as a crucial precursor in organic synthesis. Its structure, featuring a bromine atom and an ethoxy group on the benzene ring, offers multiple reaction sites for further chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
The key physicochemical properties of Methyl 3-bromo-4-ethoxybenzoate are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | PubChemLite[1] |
| Molecular Weight | 259.09 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 257.98917 Da | PubChemLite[1] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols |
| SMILES | CCOC1=C(C=C(C=C1)C(=O)OC)Br | PubChemLite[1] |
| InChI | InChI=1S/C10H11BrO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | PubChemLite[1] |
| InChIKey | NCJZJVWOEXLSKA-UHFFFAOYSA-N | PubChemLite[1] |
Synthesis of Methyl 3-bromo-4-ethoxybenzoate
The synthesis of Methyl 3-bromo-4-ethoxybenzoate typically proceeds via the electrophilic bromination of a suitable precursor. A common and efficient method involves the bromination of methyl 4-ethoxybenzoate. The key challenge in this synthesis is to control the regioselectivity of the bromination to favor the desired 3-bromo isomer and to avoid the formation of the di-brominated byproduct, methyl 3,5-dibromo-4-ethoxybenzoate. The presence of the activating ethoxy group directs the incoming electrophile (bromine) to the ortho and para positions. Since the para position is already occupied by the methyl ester group, bromination occurs at one of the ortho positions.
Optimized Synthetic Protocol
This protocol is designed to maximize the yield of the desired product while minimizing the formation of byproducts.
Reaction Scheme:
A representative reaction scheme for the synthesis of Methyl 3-bromo-4-ethoxybenzoate.
Materials:
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Methyl 4-ethoxybenzoate
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N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-ethoxybenzoate (1 equivalent) in anhydrous acetonitrile.
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Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature. The use of NBS is preferred over liquid bromine as it is easier to handle and often leads to higher selectivity.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Work-up:
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Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
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Transfer the mixture to a separatory funnel and add ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Methyl 3-bromo-4-ethoxybenzoate.
Rationale for Experimental Choices
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Solvent: Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and reagent, and its relative inertness under the reaction conditions.
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Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings. It is a crystalline solid that is safer and easier to handle than elemental bromine.
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Stoichiometry: A slight excess of NBS is used to ensure complete consumption of the starting material.
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Purification: Column chromatography is essential to separate the desired mono-brominated product from any unreacted starting material and the di-brominated byproduct.
Applications in Drug Discovery and Development
Methyl 3-bromo-4-ethoxybenzoate is a versatile building block in medicinal chemistry. The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for chemical modification.
This compound and its derivatives are intermediates in the synthesis of a range of biologically active molecules. Bromophenol derivatives, in general, are known for their potential antioxidant and anticancer activities.[2] The structural motif of a substituted benzoic acid is found in numerous pharmaceuticals. For instance, related 4-bromomethyl-3-methoxy-benzoic esters are important intermediates for peptidoleukotriene antagonists, anti-inflammatory drugs, and testosterone 5α-reductase inhibitors.[3] Similarly, methyl 4-[2-(cyclized amino)ethoxy]benzoate esters are key intermediates in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[4]
Potential Synthetic Transformations:
Potential synthetic transformations of Methyl 3-bromo-4-ethoxybenzoate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-bromo-4-ethoxybenzoate. Based on the safety data for structurally related compounds, the following guidelines are recommended.
Hazard Identification:
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May cause respiratory irritation.[5]
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of in a sealed container as chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.
First Aid Measures:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
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Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
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Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
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Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.
Conclusion
Methyl 3-bromo-4-ethoxybenzoate is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. Its synthesis can be achieved with good control of regioselectivity using modern synthetic methods. The strategic placement of the bromo, ethoxy, and methyl ester functionalities provides a platform for a wide array of chemical transformations, making it an important building block for the synthesis of complex and biologically active molecules. Adherence to proper safety protocols is essential when handling this compound.
References
-
PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Link]
-
PubChemLite. Methyl 3-bromo-4-ethoxybenzoate (C10H11BrO3). [Link]
- Google Patents.
-
SpectraBase. 3-Bromo-4-methyl-benzoic acid. [Link]
-
PubChem. Methyl 4-bromo-3-methoxybenzoate. [Link]
-
Acros Organics. SAFETY DATA SHEET - Methyl 4-bromo-3-methylbenzoate. [Link]
- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
ResearchGate. Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. [Link]
-
MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
Sources
- 1. PubChemLite - Methyl 3-bromo-4-ethoxybenzoate (C10H11BrO3) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-bromo-3-methoxybenzoate | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]
